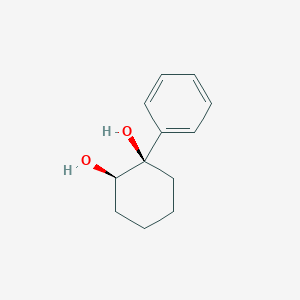

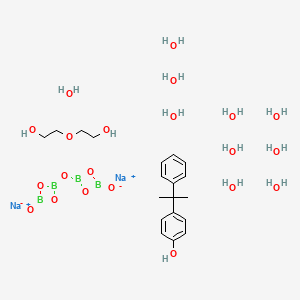

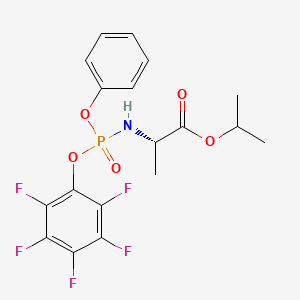

![molecular formula C₁₇H₁₇NO₂ B1142370 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 61503-74-0](/img/structure/B1142370.png)

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol (MTHDQ) is a small molecule found in plants and fungi. It is a member of the dibenzodiazepine family, which includes compounds such as diazepam and midazolam. MTHDQ is a naturally occurring compound with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been studied as a potential therapeutic agent for a variety of diseases, including Alzheimer's, Parkinson's, and cancer.

Scientific Research Applications

Structural and Spectral Assignments : Novel heterocycles derived from the alkaloid boldine, which includes structures similar to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, have been studied for their complete structural and spectral assignments using one- and two-dimensional NMR techniques (Sobarzo-Sánchez et al., 2001).

Antioxidant Properties : Boldine, a compound structurally related to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, is noted for its antioxidant properties. This highlights potential applications in oxidative stress-related conditions (Asencio et al., 1996).

Surface Enhanced Raman Scattering (SERS) Study : The antioxidant alkaloid boldine, structurally similar to the compound , was studied using prismatic silver nanoparticles in a SERS study. This indicates potential applications in analytical chemistry for studying complex organic molecules (Herrera et al., 2014).

Metabolic and Pharmacokinetic Studies : Glaucine, another related compound, has been studied for its metabolism by human cytochrome P450s, indicating its pharmacokinetic properties and potential drug interactions (Meyer et al., 2013).

Synthetic Approaches : Research on the synthesis of racemic versions of similar compounds highlights the potential for developing synthetic pathways for pharmaceutical applications (Bänziger et al., 2000).

Structural Examination : Studies on the molecular structure of compounds like (Z)‐N‐Formylnornuciferin, which shares structural similarities, provide insights into the molecular geometry and potential reactivity of these types of compounds (Simonsen et al., 1996).

Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, similar to the compound , have been synthesized and evaluated for antitubercular activity, suggesting potential applications in antimicrobial research (Kantevari et al., 2011).

properties

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859022 |

Source

|

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

CAS RN |

61503-74-0 |

Source

|

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of 5,6-ADTN contribute to its dopaminergic activity?

A1: 5,6-ADTN shares structural similarities with other dopaminergic agonists like apomorphine []. Specifically, it has the same spatial arrangement as (6aR)-apomorphine [], which is crucial for interacting with dopamine receptors.

Q2: Are there any known modifications to the 5,6-ADTN structure that enhance or diminish its dopaminergic activity?

A2: While the provided research doesn't delve into specific modifications for 5,6-ADTN, it highlights the importance of the catechol moiety (two hydroxyl groups on the aromatic ring) for dopamine receptor binding, a feature shared by 5,6-ADTN and apomorphine [, ]. Modifying this moiety would likely impact its activity.

Q3: Does 5,6-ADTN act as a dopamine agonist at both pre- and postsynaptic receptors?

A3: Research suggests that 5,6-ADTN demonstrates a higher efficacy at presynaptic dopamine receptors compared to postsynaptic receptors []. This selectivity for presynaptic receptors differentiates it from apomorphine, which acts on both [].

Q4: What in vivo models have been used to study 5,6-ADTN's effects on dopaminergic activity?

A5: One model mentioned is the assessment of locomotor activity changes in rats []. This model helps researchers understand how the compound influences movement, a key aspect of dopamine function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

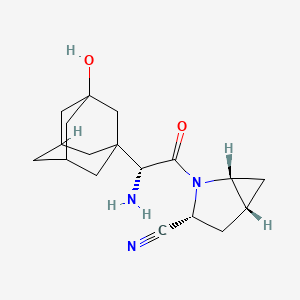

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)